molecular formula C20H15ClF3NO3 B1672545 3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol CAS No. 137735-25-2

3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol

Cat. No. B1672545
M. Wt: 409.8 g/mol
InChI Key: BZRPOJGQEWLGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW844520 is a novel potent and selective inhibitor of the cytochrome bc1 complex of mitochondrial electron transport in P. falciparum.

properties

CAS RN

137735-25-2

Product Name

3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol

Molecular Formula

C20H15ClF3NO3

Molecular Weight

409.8 g/mol

IUPAC Name

3-chloro-2,6-dimethyl-5-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one

InChI

InChI=1S/C20H15ClF3NO3/c1-11-17(19(26)18(21)12(2)25-11)13-3-5-14(6-4-13)27-15-7-9-16(10-8-15)28-20(22,23)24/h3-10H,1-2H3,(H,25,26)

InChI Key

BZRPOJGQEWLGMP-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C(=C(N1)C)Cl)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

CC1=C(C(=O)C(=C(N1)C)Cl)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F

Appearance

Solid powder

Other CAS RN

137735-25-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GW844520

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-(4-trifluoromethoxyphenoxy)phenyl)-2,6-dimethylpyridin-4(1H)-one (0.37 g) and N-chlorosuccinimide (0.16 g) in chloroform was stirred at room temperature for 3 days. The precipitate was filtered off and recrystallised from DMF to afford the title compound (0.1 g), m.p. 298°-302°, NMR δH (d6 -DMSO) 7.35-7.5 (2H, m), 7.1-7.3 (4H, m), 7-7.1 (2H, m), 2.38 (3H, s), 2.1 (3H, s).
Name
3-(4-(4-trifluoromethoxyphenoxy)phenyl)-2,6-dimethylpyridin-4(1H)-one
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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